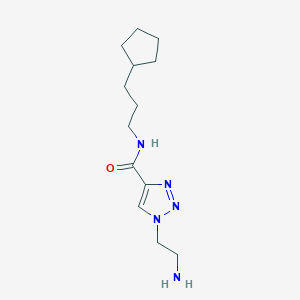![molecular formula C13H16N2O4 B6633293 3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633293.png)
3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid, commonly known as AMCA (4′-Amino-3′,5′-dimethyl-2′-carboxyacetanilide), is a chemical compound used in scientific research applications. It is a fluorescent dye that has been widely used in various fields such as biochemistry, molecular biology, and clinical diagnostics.
Mechanism of Action
AMCA works by attaching to the target molecule and emitting fluorescence when excited by a specific wavelength of light. The fluorescence emitted by AMCA can be detected and measured using various instruments such as a fluorescence microscope or a fluorometer. The intensity of the fluorescence is directly proportional to the amount of AMCA attached to the target molecule.
Biochemical and Physiological Effects:
AMCA has been shown to have minimal effects on the biochemical and physiological properties of the target molecule. It does not affect the function or structure of the molecule and can be used to label molecules without affecting their activity.
Advantages and Limitations for Lab Experiments
AMCA has several advantages over other fluorescent dyes. It has a high quantum yield, which means it emits a high intensity of fluorescence. It also has a high molar extinction coefficient, which means it absorbs light efficiently. AMCA is also stable and can be used in a wide range of pH and temperature conditions. However, AMCA has some limitations. It has a low solubility in water, which can limit its use in aqueous solutions. It is also sensitive to photobleaching, which can limit its use in long-term experiments.
Future Directions
There are several future directions for the use of AMCA in scientific research. One potential direction is the development of new methods for synthesizing AMCA that are more efficient and cost-effective. Another direction is the development of new applications for AMCA in clinical diagnostics, such as the detection of new diseases or the monitoring of disease progression. Additionally, the use of AMCA in combination with other fluorescent dyes or imaging techniques may provide new insights into the function and structure of biological molecules.
Synthesis Methods
AMCA can be synthesized by reacting 4-chloro-3-nitrobenzoic acid with 4-amino-2-methylbutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces a yellow-green powder that is purified by recrystallization in ethanol.
Scientific Research Applications
AMCA has been widely used as a fluorescent probe to label proteins, peptides, and nucleic acids. It has been used in various applications such as fluorescence microscopy, flow cytometry, and high-throughput screening. AMCA is also used in clinical diagnostics to detect various diseases such as cancer and infectious diseases.
properties
IUPAC Name |
3-[(4-amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,7-10(14)16)15-11(17)8-4-3-5-9(6-8)12(18)19/h3-6H,7H2,1-2H3,(H2,14,16)(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCERATPFRIAMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N)NC(=O)C1=CC(=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide](/img/structure/B6633231.png)
![8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633237.png)
![1-[2-(1,3-Thiazol-2-yl)propylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633243.png)
![2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6633252.png)
![2,2-Dimethyl-3-[2-(4-methylpyrazol-1-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633255.png)
![2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine](/img/structure/B6633283.png)

![2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol](/img/structure/B6633294.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6633300.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide](/img/structure/B6633305.png)
![4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633310.png)